molecular formula C16H24N2OS B5531034 N-CYCLOPROPYLMETHYL-N'-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA

N-CYCLOPROPYLMETHYL-N'-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA

Cat. No.: B5531034
M. Wt: 292.4 g/mol
InChI Key: PFWFIPHXAPOXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various fields. Thiourea derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA typically involves the reaction of cyclopropylmethylamine, 4-ethoxyaniline, and propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-CYCLOPROPYLMETHYL-N’-(4-ETHOXYPHENYL)-N-PROPYLTHIOUREA can be compared with other thiourea derivatives to highlight its uniqueness:

    N-CYCLOPROPYLMETHYL-N’-(4-METHOXYPHENYL)-N-PROPYLTHIOUREA: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    N-CYCLOPROPYLMETHYL-N’-(4-CHLOROPHENYL)-N-PROPYLTHIOUREA:

    N-CYCLOPROPYLMETHYL-N’-(4-NITROPHENYL)-N-PROPYLTHIOUREA: The presence of a nitro group can significantly alter its chemical behavior and biological effects.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(4-ethoxyphenyl)-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-11-18(12-13-5-6-13)16(20)17-14-7-9-15(10-8-14)19-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFIPHXAPOXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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